molecular formula C18H23N5O3 B6905614 N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6905614
M. Wt: 357.4 g/mol
InChI Key: UQWJQBVTXXSTAS-UHFFFAOYSA-N
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Description

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of morpholine groups attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxamide group. This unique structure imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-18(14-12-19-20-13-14)21-16-2-1-15(22-3-7-25-8-4-22)11-17(16)23-5-9-26-10-6-23/h1-2,11-13H,3-10H2,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWJQBVTXXSTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CNN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimorpholin-4-ylphenylamine with pyrazole-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The morpholine groups can be oxidized to form N-oxides.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The morpholine groups can interact with biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimorpholin-4-ylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of morpholine and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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